

# Rhamnocitrin 3-glucoside chemical structure and properties

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## Compound of Interest

Compound Name: *Rhamnocitrin 3-glucoside*

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## Rhamnocitrin 3-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Rhamnocitrin 3-glucoside**, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of the aglycone rhamnocitrin, this compound is distinguished by the addition of a glucose moiety, which influences its bioavailability and pharmacological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of **rhamnocitrin 3-glucoside**. Detailed experimental protocols for relevant assays are presented, alongside visualizations of key signaling pathways potentially modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

### Chemical Structure and Identification

**Rhamnocitrin 3-glucoside**, systematically named 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a flavonoid of the flavonol subclass.<sup>[1]</sup> Its structure consists of a rhamnocitrin backbone, which is

a 7-O-methylated derivative of kaempferol, glycosidically linked to a glucose molecule at the C-3 position.

Synonyms: Rhamnocitrin-3-O- $\beta$ -D-glucopyranoside, Kaempferol 7-O-methyl ether 3-O-glucoside.[2]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> O <sub>11</sub> [1]
Canonical SMILES	COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3-CO)O)O">C@@HO)C4=CC=C(C=C4)O)O -INVALID-LINK--
CAS Number	41545-37-3[2]

## Physicochemical Properties

The physicochemical properties of **rhamnocitrin 3-glucoside** are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, computed values provide valuable estimates. Flavonoid glycosides are generally more soluble in polar solvents compared to their aglycone counterparts.[3]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	462.4 g/mol	PubChem (Computed)[1]
XLogP3-AA	-0.9	PubChem (Computed)[1]
Hydrogen Bond Donor Count	6	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	11	PubChem (Computed)[1]
Topological Polar Surface Area	194 Å <sup>2</sup>	PubChem (Computed)[1]
Melting Point	Data not available	
Boiling Point	999.40 °C (estimated)	The Good Scents Company[4]
Solubility	Soluble in water (1.664e+005 mg/L @ 25 °C, estimated)	The Good Scents Company[4]
Soluble in DMSO, Acetone	BioCrick	

## Spectroscopic Data

Structural elucidation and identification of **rhamnocitrin 3-glucoside** are primarily achieved through a combination of spectroscopic techniques.

### Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of flavonoid glycosides. In negative ion mode, the deprotonated molecule  $[M-H]^-$  is typically observed. For **rhamnocitrin 3-glucoside**, this would be at an  $m/z$  of approximately 461. The fragmentation pattern in MS/MS experiments is informative for structural confirmation. A characteristic loss of the glucose moiety (162 Da) would result in a fragment ion corresponding to the rhamnocitrin aglycone at  $m/z$  299.[5] Further fragmentation of the aglycone can also be observed.[5]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published NMR dataset for **rhamnocitrin 3-glucoside** is not readily available, data from structurally similar compounds, such as kaempferol-3-O-rhamnoside and

quercetin-3-O-rhamnoside, can provide expected chemical shift ranges.[6] The  $^1\text{H}$ -NMR spectrum would show characteristic signals for the aromatic protons of the flavonoid backbone, a methoxy group singlet, and signals for the glucose moiety, including an anomeric proton doublet. The  $^{13}\text{C}$ -NMR spectrum would similarly display signals for the flavonoid carbons and the six carbons of the glucose unit.

## UV-Visible (UV-Vis) Spectroscopy

Flavonoids exhibit characteristic UV-Vis absorption spectra, typically with two major absorption bands. For flavonols, Band I is in the range of 350-385 nm and Band II is in the range of 250-270 nm.[7][8] The exact absorption maxima for **rhamnocitrin 3-glucoside** would be influenced by the solvent and the substitution pattern. For similar compounds like myricetin-3-glucuronide and isorhamnetin-3-glucoside, the observed  $\lambda_{\text{max}}$  values are around 262 nm and 357 nm.[7]

## Biological Activities and Signaling Pathways

The biological activities of **rhamnocitrin 3-glucoside** are an area of active research. Based on the known activities of its aglycone, rhamnocitrin, and other related flavonoid glycosides, it is postulated to possess anti-inflammatory, antioxidant, and anticancer properties.

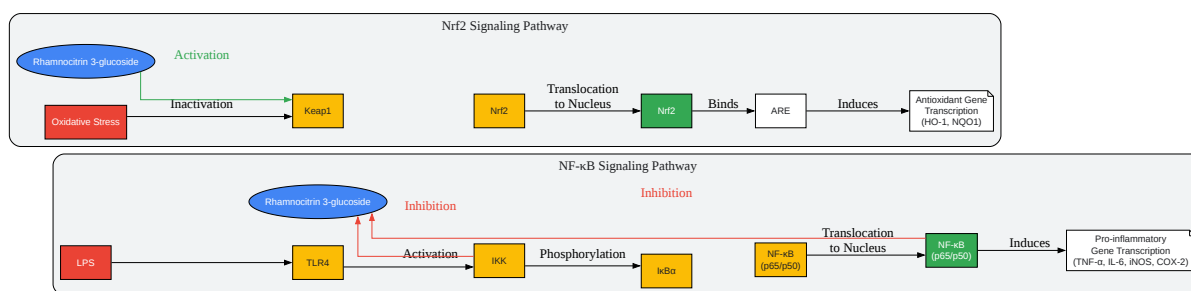
### Anti-inflammatory Activity

Rhamnocitrin has demonstrated anti-inflammatory potential. While specific studies on **rhamnocitrin 3-glucoside** are limited, the anti-inflammatory mechanisms of similar flavonoids often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[9][10]

The NF- $\kappa$ B signaling pathway is a central regulator of inflammation.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the I $\kappa$ B kinase (IKK) complex phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , leading to its ubiquitination and proteasomal degradation. This allows the NF- $\kappa$ B dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF- $\alpha$ , IL-6) and enzymes (e.g., iNOS, COX-2).[11] Flavonoids can inhibit this pathway at multiple points, including the inhibition of IKK activity and the nuclear translocation of NF- $\kappa$ B.

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In

the presence of oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9] Activation of the Nrf2 pathway can counteract inflammation.



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Potential Anti-inflammatory Signaling Pathways.

## Antioxidant Activity

The antioxidant activity of flavonoids is attributed to their ability to scavenge free radicals and chelate metal ions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. While specific IC<sub>50</sub> values for **rhamnocitrin 3-glucoside** are not readily available, related compounds like quercitrin (quercetin-3-O-rhamnoside) and isoquercitrin (quercetin-3-O-glucoside) have demonstrated potent antioxidant activity in DPPH assays.[12]

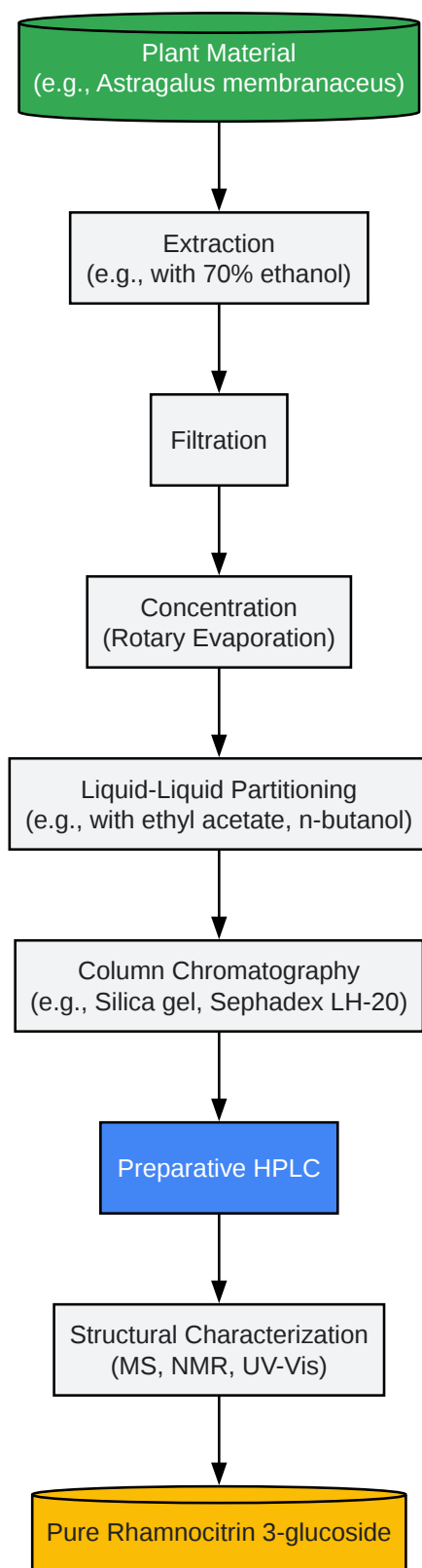
## Anticancer Activity

Several flavonoids have been investigated for their anticancer properties. Quercetin and its glycosides have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.[13][14][15] The anticancer mechanisms of flavonoids are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways, such as the PI3K/Akt and MAPK pathways.[15] Studies on quercetin-3-O-rhamnoside have shown cytotoxic activity against HeLa cells.[13]

## Experimental Protocols

### Isolation and Purification

**Rhamnocitrin 3-glucoside** can be isolated from various plant sources, with *Astragalus membranaceus* being a notable example.[16] A general workflow for its isolation and purification is outlined below.



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General Isolation and Purification Workflow.

A more specific protocol for the isolation of a related compound, rhamnocitrin sulphate, involves boiling the plant material in water, followed by filtration, concentration, and crystallization.<sup>[17]</sup> High-performance liquid chromatography (HPLC) is a crucial step for obtaining a high-purity compound.<sup>[18][19]</sup>

## DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of a compound.

**Principle:** The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

**Protocol Outline:**

- Prepare a stock solution of **rhamnocitrin 3-glucoside** in a suitable solvent (e.g., methanol or ethanol).
- Prepare a series of dilutions of the sample solution.
- Prepare a fresh solution of DPPH in the same solvent.
- In a 96-well plate or cuvettes, mix the sample dilutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at 517 nm using a spectrophotometer.
- A control containing the solvent and DPPH solution is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
- The IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.



## In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of high levels of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite, in the cell culture medium using the Griess reagent.

### Protocol Outline:

- Culture RAW 264.7 macrophage cells in a suitable medium.
- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **rhamnocitrin 3-glucoside** for a specific duration (e.g., 1-2 hours).
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). A negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound) should be included.
- After incubation, collect the cell culture supernatant.
- Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate for a short period to allow for color development (a pink azo dye).
- Measure the absorbance at approximately 540 nm.
- The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
- The percentage of NO inhibition is calculated, and the IC<sub>50</sub> value can be determined.

## Conclusion

**Rhamnocitrin 3-glucoside** is a promising natural product with a chemical structure that suggests a range of biological activities, including anti-inflammatory, antioxidant, and potentially anticancer effects. While research specifically on this glycoside is still emerging, the available data on its aglycone and related flavonoid glycosides provide a strong rationale for its further investigation. This technical guide has summarized the current knowledge on the chemical and physical properties of **rhamnocitrin 3-glucoside** and has provided an overview of its potential biological activities and the signaling pathways it may modulate. The detailed experimental protocols offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to establish its efficacy and safety for potential applications in drug development.

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